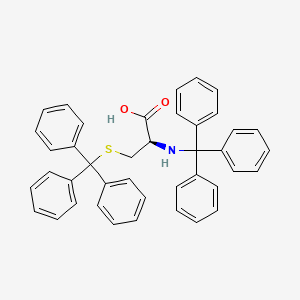

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid

Description

(R)-2-(Tritylamino)-3-(tritylthio)propanoic acid is a specialized organic compound featuring dual trityl (triphenylmethyl) protecting groups on its amino and thiol moieties. The trityl group [(C₆H₅)₃C–] is a bulky, hydrophobic protecting group widely used in peptide synthesis to shield reactive functional groups during chemical reactions. The (R)-configuration at the α-carbon ensures stereochemical specificity, which is critical for biological activity and synthetic applications. The hypothetical molecular formula for the target compound is estimated as C₄₁H₃₅NO₂S (molecular weight ~613.87), derived from two trityl groups (C₃₈H₃₀) combined with a propanoic acid backbone (C₃H₅O₂), amino (NH), and thio (S) groups.

Properties

IUPAC Name |

(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO2S/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38,42H,31H2,(H,43,44)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZHLUHWUVJEL-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-2-(Tritylamino)-3-(tritylthio)propanoic acid, also known as (R)-2-amino-2-methyl-3-(tritylthio)propanoic acid, is a synthetic compound that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. The compound features a trityl group, which enhances its stability and solubility, making it a valuable candidate for various biochemical studies, particularly in the context of drug development and peptide synthesis.

- Molecular Formula : C₂₂H₂₀O₂S

- Molecular Weight : 348.46 g/mol

- CAS Number : 27144-18-9

- IUPAC Name : 3-tritylsulfanylpropanoic acid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including ion channels and receptors. It has been shown to modulate the activity of voltage-gated sodium channels, particularly Nav1.7, which plays a crucial role in pain signaling pathways. This modulation can potentially lead to analgesic effects, making the compound a candidate for pain management therapies.

Case Studies and Research Findings

-

Ion Channel Modulation

- A study investigating the structure-activity relationship of various analogs revealed that modifications to the trityl group could enhance selectivity for Nav1.7 channels. The compound demonstrated an IC50 value of approximately 0.3 nM in vitro, indicating potent inhibitory activity against this channel .

-

Neuroprotective Effects

- In models of neurodegenerative diseases, particularly Alzheimer's disease, derivatives of this compound have shown promise in reducing amyloid-beta (Aβ42) toxicity. In Drosophila models, treatment with related compounds improved lifespan and motor function while rescuing phenotypic defects associated with Aβ42 aggregation .

- Peptide Synthesis Applications

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid serves as an important intermediate in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. Specifically, it is utilized in the synthesis of bioactive peptide analogs where it can replace cysteine residues.

Key Applications :

- Used in Fmoc solid-phase peptide synthesis (SPPS) as a protected thiol group.

- Acts as a nucleophile in various organic reactions.

Pharmaceutical Applications

The compound has been explored for its potential in drug development due to its ability to modify peptide structures, enhancing their stability and bioactivity.

Case Studies :

- Peptide Drug Development : Research has indicated that incorporating tritylthio groups can improve the pharmacokinetic properties of peptide drugs, making them more effective against target diseases .

- Antimicrobial Peptides : Studies have shown that derivatives of this compound can enhance the activity of antimicrobial peptides, which are critical in combating antibiotic resistance .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Building block for peptides |

| Pharmaceuticals | Drug formulation enhancement |

| Biochemistry | Study of enzyme mechanisms |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of (R)-2-(tritylamino)-3-(tritylthio)propanoic acid with related compounds:

Key Differences and Implications

Protection Strategy: The target compound’s dual trityl groups provide robust acid-labile protection for both amino and thiol groups, ideal for sequential deprotection in multi-step syntheses . In contrast, Fmoc-N-Me-Cys(Trt)-OH uses Fmoc (fluorenylmethyloxycarbonyl) for amino protection, enabling orthogonal deprotection under basic conditions . Compounds like (R)-3-(benzylthio)-2-(Boc-amino)propanoic acid employ benzylthio and BOC groups, which are less sterically hindered but offer compatibility with different reaction conditions (e.g., hydrogenolysis for benzyl removal).

Steric and Solubility Effects: Trityl groups impart significant hydrophobicity and steric bulk, reducing solubility in polar solvents but enhancing stability in acidic environments . For example, Fmoc-N-Me-Cys(Trt)-OH’s molecular weight (599.74) and hydrophobicity make it suitable for chromatographic purification . (R)-2-Hydroxy-3-(tritylthio)propanoic acid replaces the amino group with a hydroxyl, increasing polarity and enabling participation in hydrogen bonding or ester formation.

Biological and Synthetic Relevance: Methyl-substituted analogs like (R)-2-amino-2-methyl-3-(tritylthio)propanoic acid are used to study steric effects on enzyme binding or catalytic activity. The pyridin-3-yl and naphthalen-1-yl derivatives (e.g., (R)-2-amino-3-(pyridin-3-yl)propanoic acid , CAS 70702-47-5) lack protecting groups, making them more reactive but less stable in harsh synthetic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.